Reduced Synthetic Complexity vs. 2-Methyl Analog
The target compound (2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine lacks the 2-methyl substituent present in (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-propyl-amine (CAS 883291-33-6), eliminating the chiral center at the 2-position of the dihydrofuran ring [1]. The methyl-substituted analog introduces an undefined stereocenter that requires asymmetric synthesis or chiral resolution for stereochemically pure material, substantially increasing procurement complexity and cost [1]. The target compound's achiral dihydrofuran ring enables straightforward synthetic access without stereochemical considerations .
| Evidence Dimension | Structural complexity and synthetic accessibility |
|---|---|
| Target Compound Data | Defined atom stereocenter count = 0; achiral dihydrofuran scaffold |
| Comparator Or Baseline | 2-Methyl analog (CAS 883291-33-6): Undefined atom stereocenter count = 1; chiral center at 2-position |
| Quantified Difference | Elimination of 1 stereocenter reduces synthetic steps and eliminates need for chiral separation |
| Conditions | Structural comparison based on InChI and computed molecular properties |
Why This Matters
The absence of a chiral center translates to simplified synthesis, lower procurement costs, and elimination of enantiomeric purity concerns in downstream applications.
- [1] Kuujia. (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-propyl-amine (CAS 883291-33-6) Computed Properties. Defined Atom Stereocenter Count: 0; Undefined Atom Stereocenter Count: 1. View Source
